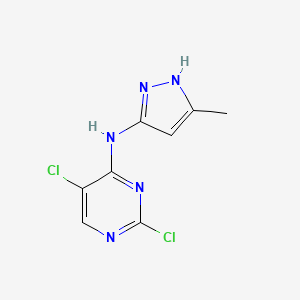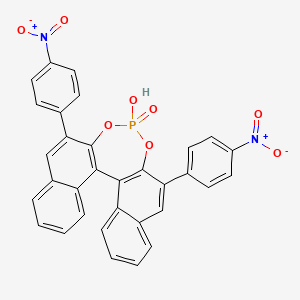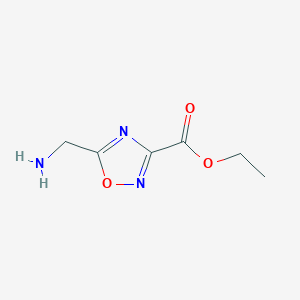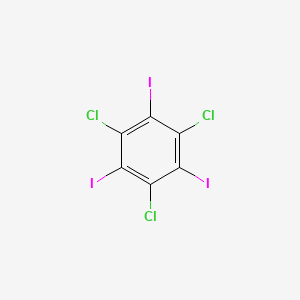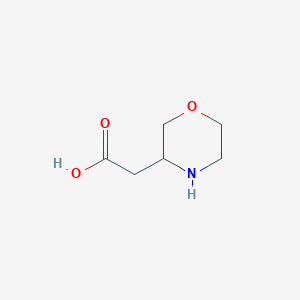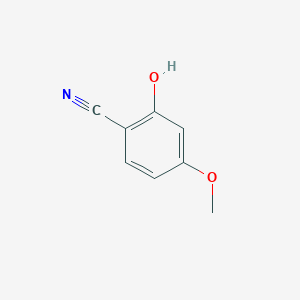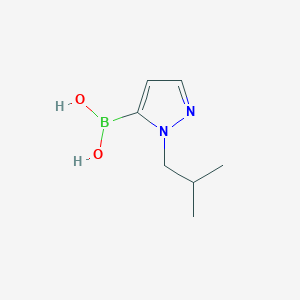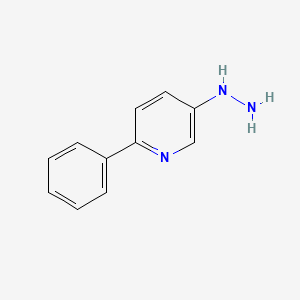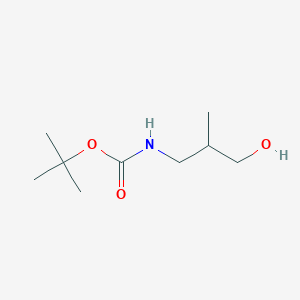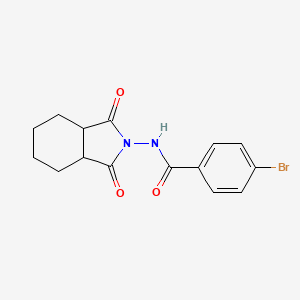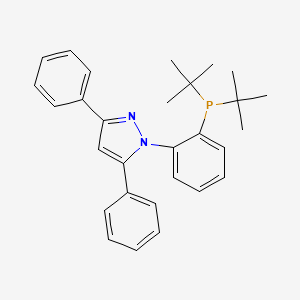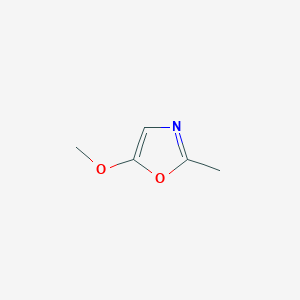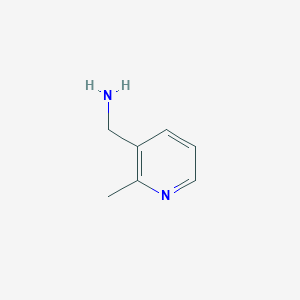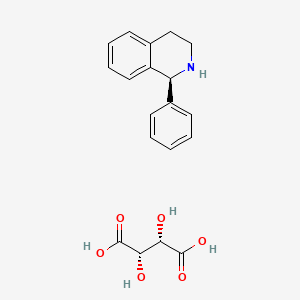
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate
描述
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate (TIQD) is an important compound for research and development in the biomedical field. It is a derivative of the alkaloid isoquinoline, which is widely found in plants, fungi, and bacteria. TIQD is a chiral compound, meaning it has two different forms that are mirror images of each other. It has been used in a variety of research applications, including drug development, medical imaging, and cancer research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves the reduction of the corresponding ketone intermediate using a chiral reducing agent. The chiral reducing agent used in this synthesis is D-(-)-tartrate, which provides the desired stereochemistry at the chiral center. The reduction reaction is carried out using a hydrogenation catalyst under mild conditions.
Starting Materials
Benzaldehyde, Nitroethane, Ammonium acetate, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, D-(-)-tartaric acid, Palladium on carbon
Reaction
Step 1: Condensation of benzaldehyde and nitroethane in the presence of ammonium acetate and sodium hydroxide to form nitrostyrene intermediate, Step 2: Reduction of nitrostyrene intermediate using sodium borohydride in the presence of hydrochloric acid to form tetrahydro-1-phenylisoquinoline intermediate, Step 3: Resolution of tetrahydro-1-phenylisoquinoline intermediate using D-(-)-tartaric acid to form (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate, Step 4: Reduction of ketone intermediate using palladium on carbon and D-(-)-tartaric acid as a chiral reducing agent to form (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate
作用机制
The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is not yet fully understood. However, it is believed that it acts by binding to certain receptors on the surface of cells, which then triggers a cascade of biochemical events that lead to the desired effect. It is also believed that (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate can inhibit the activity of enzymes involved in the metabolism of certain drugs, thus making them more effective.
生化和生理效应
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have a high affinity for certain tissues and organs, such as the liver, kidney, and heart. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been found to inhibit the growth of certain tumor cells. It has also been found to have antioxidant and anti-aging properties.
实验室实验的优点和局限性
The main advantage of using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in lab experiments is that it is a relatively inexpensive compound that can be easily synthesized. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is stable and can be stored for long periods of time without degradation. However, there are some limitations to using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in lab experiments. For example, it is not suitable for use in humans, as it has not been tested for safety or efficacy in humans. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is not soluble in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate research. For example, further research could be done to better understand the mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate and to identify potential new applications for the compound. In addition, further research could be done to investigate the potential use of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in drug development and medical imaging. Finally, further research could be done to investigate the potential use of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate in cancer research, as well as to explore the potential for using (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate as an antioxidant and anti-aging agent.
科学研究应用
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to have anti-inflammatory and anti-cancer properties. It has also been used in medical imaging, as it has been found to have a high affinity for certain tissues and organs. In addition, (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has been used in cancer research, as it has been found to inhibit the growth of certain tumor cells.
属性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOPQAHUUEDMC-XQIJAYBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470212 | |
| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
CAS RN |
869884-00-4 | |
| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



